

A Comparative Spectroscopic Analysis of 3-Hydroxy-2-isopropylbenzonitrile Against Analytical Standards

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Compound of Interest

Compound Name: 3-Hydroxy-2-isopropylbenzonitrile

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This guide provides a detailed comparative analysis of the spectroscopic properties of **3-Hydroxy-2-isopropylbenzonitrile** against common analytical standards: benzonitrile, phenol, and isopropylbenzene. The data presented is intended to aid researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **3-Hydroxy-2-isopropylbenzonitrile** and the corresponding standards.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in δ ppm)

Compound	Aromatic Protons	Isopropyl Protons (CH)	Isopropyl Protons (CH ₃)	Hydroxyl Proton (-OH)
3-Hydroxy-2-isopropylbenzonitrile (Predicted)	6.8 - 7.5 (m)[1]	Septet[1]	~1.2 (d)[1]	Broad singlet[1]
Benzonitrile	7.4 - 7.7 (m)	-	-	-
Phenol	6.9 - 7.3 (m)	-	-	4.0 - 7.0 (broad s)
Isopropylbenzene	7.1 - 7.3 (m)	2.9 (septet)	1.2 (d)	-

d: doublet, m: multiplet, s: singlet, septet: septet

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ ppm)

Compound	C≡N	Aromatic C-OH	Aromatic C-isopropyl	Aromatic C	Isopropyl CH	Isopropyl CH ₃
3-Hydroxy-2-isopropylbenzonitrile (Predicted)	115 - 120[1]	150 - 160[1]	135 - 145[1]	115 - 140[1]	25 - 35[1]	20 - 25[1]
Benzonitrile	~119	-	-	129 - 133	-	-
Phenol	-	~155	-	115 - 130	-	-
Isopropylbenzene	-	-	~149	126 - 128	~34	~24

Table 3: Infrared (IR) Spectroscopy Data (Absorption Bands in cm⁻¹)

Compound	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C≡N Stretch	C=C Stretch (Aromatic)
3-Hydroxy-2-isopropylbenz onitrile (Expected)	3200 - 3600 (broad)[1]	~3000-3100	~2850-2970	2200 - 2250 (sharp)[1]	~1450-1600
Benzonitrile	-	~3060	-	~2230	~1450, 1490, 1580
Phenol	3200 - 3600 (broad)	~3040	-	-	~1500, 1600
Isopropylben zene	-	~3020-3080	~2870-2960	-	~1450, 1495, 1605

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (λ_{max} in nm)

Compound	Primary Absorption Band ($\pi \rightarrow \pi^*$)	Secondary Absorption Band
3-Hydroxy-2-isopropylbenzonitrile (Expected)	> 224	> 271
Benzonitrile	~224[1]	~271[1]
Phenol	~210	~270
Isopropylbenzene	~207	~260

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
3-Hydroxy-2-isopropylbenzonitrile	161	146 ([M-CH ₃] ⁺)
Benzonitrile	103	76 ([M-HCN] ⁺)
Phenol	94	66 ([M-CO] ⁺), 65
Isopropylbenzene	120	105 ([M-CH ₃] ⁺)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[\[2\]](#)[\[3\]](#)
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid or liquid sample directly on the ATR crystal.
- **Background Scan:** Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
- **Sample Scan:** Acquire the spectrum of the sample.
- **Data Analysis:** Identify the characteristic absorption bands and their corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.
- **Blank Measurement:** Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
- **Sample Measurement:** Record the absorbance spectrum of the sample solution over the desired wavelength range (typically 200-400 nm for these compounds).
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}).

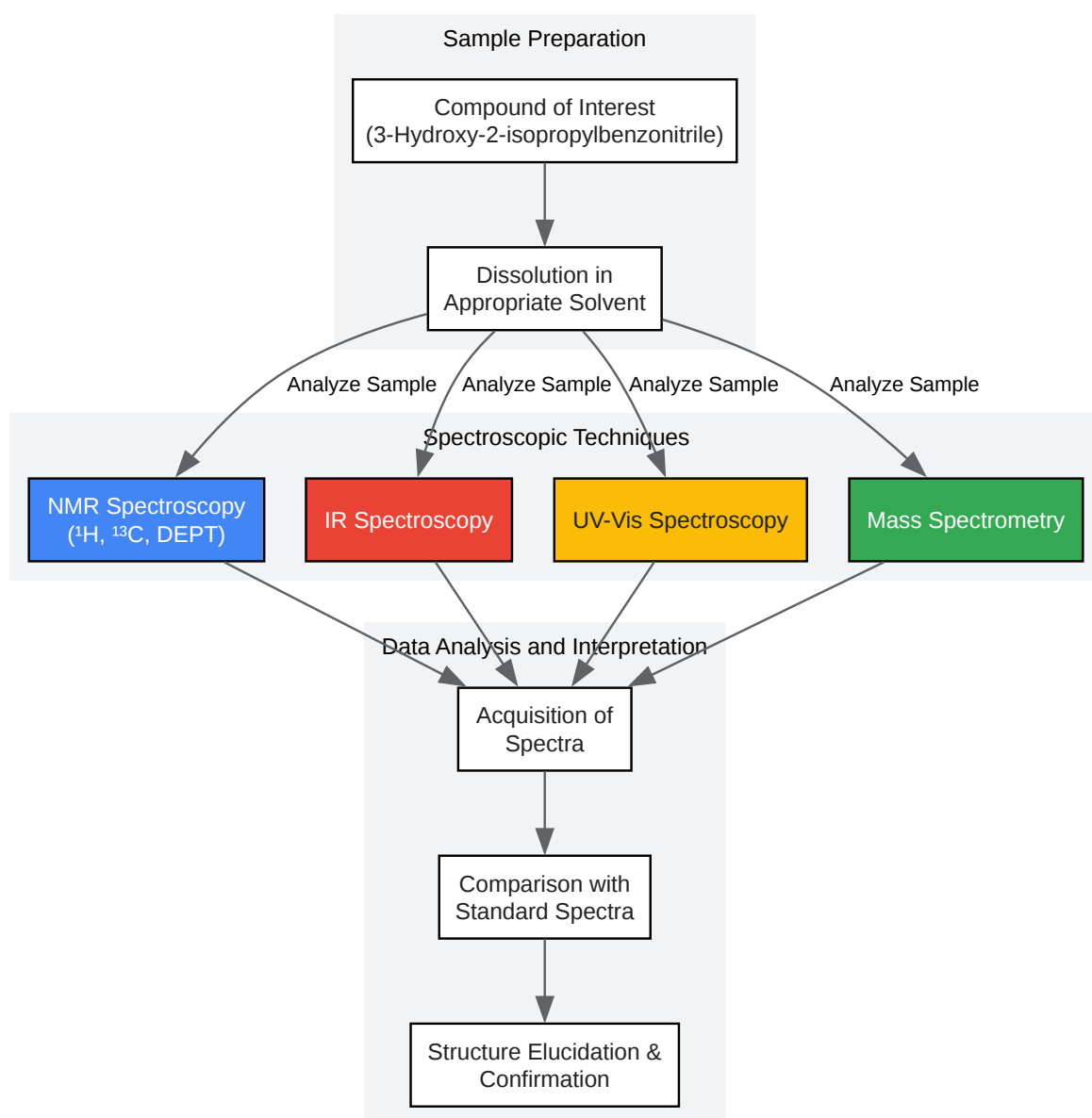
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 3-Hydroxy-2-isopropylbenzonitrile | 1243279-74-4 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bhu.ac.in [bhu.ac.in]
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